5,6,7,8-Tetrahydropteroic Acid
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Overview
Description
5,6,7,8-Tetrahydropteroic Acid: is a pteroic acid derivative that arises from the formal hydrogenation of the 5,6- and 7,8-double bonds of pteroic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-Tetrahydropteroic Acid typically involves the hydrogenation of pteroic acid. One common method includes the use of hydrogen gas in the presence of a palladium catalyst under mild conditions . Another approach involves the reduction of pteroic acid derivatives using sodium borohydride in an aqueous solution .
Industrial Production Methods: Industrial production of this compound often employs large-scale hydrogenation reactors where pteroic acid is subjected to hydrogen gas in the presence of a suitable catalyst. The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 5,6,7,8-Tetrahydropteroic Acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pteroic acid.
Reduction: Further reduction can lead to the formation of tetrahydropterin derivatives.
Substitution: It can participate in nucleophilic substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products:
Oxidation: Pteroic acid.
Reduction: Tetrahydropterin derivatives.
Substitution: Various substituted pteroic acid derivatives.
Scientific Research Applications
Chemistry: 5,6,7,8-Tetrahydropteroic Acid is used as a precursor in the synthesis of various pteridine derivatives, which are important in the study of enzyme mechanisms and as potential therapeutic agents .
Biology: In biological research, this compound is studied for its role in folate metabolism and its potential as a growth factor in certain microorganisms .
Medicine: It has been investigated for its potential use in the treatment of folate deficiency and related disorders. Its derivatives are also explored for their anti-cancer and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the production of dyes and pigments due to its ability to form stable complexes with metals .
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydropteroic Acid involves its role as a cofactor in various enzymatic reactions. It acts by donating or accepting one-carbon units in metabolic pathways, particularly in the synthesis of nucleotides and amino acids . The compound targets enzymes such as thymidylate synthase and nitric oxide synthase, influencing their activity and thereby affecting cellular processes .
Comparison with Similar Compounds
Pteroic Acid: The parent compound from which 5,6,7,8-Tetrahydropteroic Acid is derived.
Tetrahydrofolic Acid: Another hydrogenated derivative of pteroic acid with similar biochemical roles.
Methyltetrahydrofolic Acid: A methylated form of tetrahydrofolic acid involved in homocysteine metabolism.
Uniqueness: this compound is unique due to its specific hydrogenation pattern, which imparts distinct chemical and biological properties. Unlike its parent compound, it is more stable and can participate in a wider range of biochemical reactions .
Properties
CAS No. |
4299-32-5 |
---|---|
Molecular Formula |
C14H16N6O3 |
Molecular Weight |
316.321 |
IUPAC Name |
4-[(2-amino-4-oxo-5,6,7,8-tetrahydro-1H-pteridin-6-yl)methylamino]benzoic acid |
InChI |
InChI=1S/C14H16N6O3/c15-14-19-11-10(12(21)20-14)18-9(6-17-11)5-16-8-3-1-7(2-4-8)13(22)23/h1-4,9,16,18H,5-6H2,(H,22,23)(H4,15,17,19,20,21) |
InChI Key |
OXIZGFYJYJOABB-UHFFFAOYSA-N |
SMILES |
C1C(NC2=C(N1)NC(=NC2=O)N)CNC3=CC=C(C=C3)C(=O)O |
Synonyms |
Tetrahydropteroic Acid; p-[[(2-Amino-5,6,7,8-tetrahydro-4-hydroxy-6-pteridinyl)methyl]amino]benzoic Acid; 4-[[(2-Amino-1,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl)methyl]amino]benzoic Acid; 4-[[(2-Amino-3,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl)methyl]am |
Origin of Product |
United States |
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